Benzoic acid, 4-(6,9-dihydro-9-methyl-5-oxo-6-propyl-5H-1,2,4-triazolo(3,4-i)purin-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-(6,9-dihydro-9-methyl-5-oxo-6-propyl-5H-1,2,4-triazolo(3,4-i)purin-3-yl)- is a complex organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a triazolopyrimidine moiety attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(6,9-dihydro-9-methyl-5-oxo-6-propyl-5H-1,2,4-triazolo(3,4-i)purin-3-yl)- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile, and catalysts like palladium on carbon or copper iodide. The reaction temperature and time are carefully monitored to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(6,9-dihydro-9-methyl-5-oxo-6-propyl-5H-1,2,4-triazolo(3,4-i)purin-3-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted analogs. These products can be further characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry .
Scientific Research Applications
Benzoic acid, 4-(6,9-dihydro-9-methyl-5-oxo-6-propyl-5H-1,2,4-triazolo(3,4-i)purin-3-yl)- has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with various substrates.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential as a drug candidate.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(6,9-dihydro-9-methyl-5-oxo-6-propyl-5H-1,2,4-triazolo(3,4-i)purin-3-yl)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoic acid derivatives and triazolopyrimidine analogs. Examples are:
- Benzoic acid, 4-methyl-
- 4-(1′,5′-Dihydro-1′-methyl-2′ H - [5,6]fullereno-C 60 -I h - [1,9-c]pyrrol-2′-yl)benzoic acid .
Uniqueness
What sets benzoic acid, 4-(6,9-dihydro-9-methyl-5-oxo-6-propyl-5H-1,2,4-triazolo(3,4-i)purin-3-yl)- apart is its unique triazolopyrimidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
135471-72-6 |
---|---|
Molecular Formula |
C17H16N6O3 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
4-(9-methyl-5-oxo-6-propyl-[1,2,4]triazolo[3,4-f]purin-3-yl)benzoic acid |
InChI |
InChI=1S/C17H16N6O3/c1-3-8-22-14-12(21(2)9-18-14)15-20-19-13(23(15)17(22)26)10-4-6-11(7-5-10)16(24)25/h4-7,9H,3,8H2,1-2H3,(H,24,25) |
InChI Key |
IZODDGVOHJYEDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C3=NN=C(N3C1=O)C4=CC=C(C=C4)C(=O)O)N(C=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.